N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-23-11-3-4-16-12-15(5-7-18(16)23)9-10-22-21(24)17-6-8-19-20(13-17)26-14-25-19/h5-8,12-13H,2-4,9-11,14H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZLZEKHTVVYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Molecular Formula : C19H24N2O3
- Molecular Weight : 332.41 g/mol
- LogP : 2.81 (indicating moderate lipophilicity)
- Polar Surface Area : 51 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
These properties suggest that the compound may exhibit significant interactions with biological membranes and receptors.
Antimicrobial Activity
Recent studies have shown that derivatives of benzo[d][1,3]dioxole exhibit notable antimicrobial properties. For instance, a series of synthesized compounds similar to the target compound demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 625 - 1250 |
| Compound 2 | C. albicans | < 1000 |
| Compound 3 | E. faecalis | 625 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives showed IC50 values ranging from 16.19 to 60 µM against HCT-116 and MCF-7 cell lines . The presence of specific functional groups in the structure appears to enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cellular processes. For instance, soluble epoxide hydrolase (sEH) inhibitors have been shown to modulate inflammatory responses and could be a target for further research in this compound's mechanism .
Case Study: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of a closely related compound against a range of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting potential for development into therapeutic agents .
Case Study: Anticancer Potential
Another investigation focused on the anticancer potential of benzo[d][1,3]dioxole derivatives. These studies revealed that modifications in the chemical structure significantly impacted cytotoxicity profiles across different cancer cell lines . The findings underscore the importance of structural optimization in drug design.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Some notable applications include:
-
Anticancer Activity :
- Studies have shown that derivatives of tetrahydroquinoline compounds possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound and its analogs:
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
- Neuroprotective Studies :
Preparation Methods
Hydrolysis of Ethyl Benzo[d]Dioxole-5-Carboxylate
The ethyl ester precursor (CAS 6951-08-2) undergoes basic hydrolysis to yield the free carboxylic acid:
$$
\text{Ethyl benzo[d]dioxole-5-carboxylate} + \text{NaOH} \rightarrow \text{Benzo[d]dioxole-5-carboxylate sodium salt} + \text{Ethanol}
$$
Subsequent acidification with HCl affords the carboxylic acid (mp 142–144°C), confirmed by IR (C=O stretch at 1685 cm⁻¹) and $$^1\text{H}$$ NMR (δ 6.85–7.25 ppm, aromatic protons).
Alternative Routes
- Direct oxidation of 3,4-methylenedioxybenzaldehyde via Jones reagent.
- Grignard reaction on 3,4-methylenedioxybenzonitrile, followed by hydrolysis.
Synthesis of 2-(1-Ethyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethylamine
Tetrahydroquinoline Core Construction
Friedländer synthesis facilitates quinoline formation from 2-aminobenzaldehyde and ethyl acetoacetate, followed by catalytic hydrogenation (H₂, Pd/C) to yield 1,2,3,4-tetrahydroquinoline.
N-Ethylation
Alkylation of tetrahydroquinoline with ethyl bromide in the presence of NaH generates 1-ethyl-1,2,3,4-tetrahydroquinoline (yield: 78%).
Introduction of Ethylamine Side Chain
Stepwise functionalization :
- Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 6.
- Reduction : Fe/HCl reduces the nitro group to an amine.
- Gabriel synthesis : Reaction with phthalimide potassium salt and ethyl bromide yields the primary amine after hydrazinolysis.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of benzo[d]dioxole-5-carboxylic acid with EDC/HOBt in anhydrous DMF, followed by addition of the amine, affords the target compound (yield: 65–72%):
$$
\text{Acid} + \text{EDC} \rightarrow \text{O-Acylurea intermediate} \xrightarrow{\text{Amine}} \text{Amide}
$$
Optimization :
- Solvent : DMF > THF due to superior solubility.
- Temperature : 0°C to room temperature minimizes racemization.
Alternative Methods
- Mixed carbonates : Employing ClCO₂Et for in situ activation.
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) under mild conditions (pH 7.5, 30°C).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1\text{H}$$ NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), 2.75 (m, 2H, CH₂NH), 6.72 (s, 1H, dioxole-H) |
| $$^{13}\text{C}$$ NMR | δ 167.8 (C=O), 147.5 (dioxole-O), 122.4 (aromatic C) |
| HRMS | m/z 366.1812 [M+H]⁺ (calc. 366.1815) |
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) shows >98% purity (tₐ = 6.2 min).
Q & A
Basic Research Questions
Q. What are the optimized multi-step synthetic routes for this compound, and how can reaction conditions be tailored for functional group compatibility?
- The synthesis typically involves sequential steps: (1) formation of the benzo[d][1,3]dioxole-carboxamide core, (2) introduction of the tetrahydroquinoline moiety via alkylation or coupling reactions, and (3) final functionalization (e.g., ethyl group addition). Key considerations include using catalysts like Pd-based compounds for cross-coupling and solvents such as dichloromethane or ethanol to stabilize intermediates. Temperature control (e.g., 60–80°C for coupling steps) and chromatographic purification (e.g., flash column chromatography) are critical for yield optimization .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon frameworks, particularly for distinguishing aromatic (benzo[d][1,3]dioxole) and aliphatic (tetrahydroquinoline) regions.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Validates molecular weight and purity (>95% by area under the curve).
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Q. What are the solubility and stability profiles under varying pH and temperature conditions?
- The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation at pH < 3 or > 10, with optimal storage at -20°C under inert gas to prevent oxidation of the tetrahydroquinoline moiety .
Advanced Research Questions
Q. How can molecular docking and biochemical assays synergize to validate target binding mechanisms?
- Step 1: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or kinases, focusing on hydrogen bonding with the carboxamide and π-π stacking with the benzo[d][1,3]dioxole group.
- Step 2: Validate predictions via surface plasmon resonance (SPR) for binding kinetics (KD values) and enzymatic assays (e.g., ADP-Glo™ for kinase inhibition). Discrepancies between docking and experimental results may require re-evaluating protonation states or solvent effects .
Q. How can contradictions in reported biological activities (e.g., IC50 variability) be systematically addressed?
- Approach:
- Meta-analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, IC50 discrepancies in anticancer activity may arise from differences in cell permeability (e.g., P-gp overexpression in resistant lines).
- Orthogonal assays: Confirm activity using alternative methods (e.g., apoptosis via flow cytometry vs. caspase-3/7 luminescence).
- Structural analogs: Test derivatives to isolate contributions of specific substituents (e.g., ethyl vs. methyl groups on tetrahydroquinoline) .
Q. What in silico and experimental strategies improve pharmacokinetic properties, such as metabolic stability?
- In silico: Predict metabolic hotspots (e.g., CYP450-mediated oxidation of tetrahydroquinoline) using software like Schrödinger’s ADMET Predictor.
- Experimental:
- Microsomal stability assays: Incubate with liver microsomes to identify major metabolites.
- Derivatization: Introduce electron-withdrawing groups (e.g., fluorine) to block oxidation sites, improving half-life .
Q. How can structure-activity relationship (SAR) studies prioritize functional groups for therapeutic optimization?
- Strategy:
- Core modifications: Replace benzo[d][1,3]dioxole with other bicyclic systems (e.g., indole) to assess impact on target affinity.
- Side-chain variations: Compare ethyl, propyl, and cyclopropyl groups on the tetrahydroquinoline for steric and electronic effects.
- Bioisosteres: Substitute the carboxamide with sulfonamide or urea to enhance solubility without losing H-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
